6-(benzylamino)-5-(2-chlorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(BENZYLAMINO)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of furo[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a benzylamino group, a chlorophenyl group, and a dimethylated furo[2,3-d]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of 6-(BENZYLAMINO)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or chlorophenyl groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
6-(BENZYLAMINO)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(BENZYLAMINO)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the phosphorylation of proteins involved in key signaling pathways, such as AKT and ERK, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to bind to these targets is influenced by its unique structural features, which allow for specific interactions with the active sites of the enzymes or receptors.
Comparison with Similar Compounds
Similar compounds to 6-(BENZYLAMINO)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE include other furo[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione derivatives: These compounds have a similar scaffold and have been studied for their anticancer properties.
The uniqueness of 6-(BENZYLAMINO)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H18ClN3O3 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
6-(benzylamino)-5-(2-chlorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18ClN3O3/c1-24-19(26)17-16(14-10-6-7-11-15(14)22)18(28-20(17)25(2)21(24)27)23-12-13-8-4-3-5-9-13/h3-11,23H,12H2,1-2H3 |
InChI Key |
QMQBFZUCAGRYAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.